N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide
Description
Properties
IUPAC Name |
N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2OS/c1-2-7-3-6(5-14)9(17-7)15-8(16)4-10(11,12)13/h3H,2,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWONUPQNROCNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides.
Formation of the Amide: The final step involves the reaction of the thiophene derivative with trifluoropropanoyl chloride to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoropropanamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions. The trifluoropropanamide moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5-methylthiophen-2-yl)acetamide
- N-(3-cyano-5-ethylthiophen-2-yl)-2-(2-oxopyrrolidin-1-yl)butanamide
Uniqueness
N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide moiety, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
